Regioisomeric Methoxybenzyl Differentiation: Meta (1021041-49-5) versus Para (1021118-76-2) Substituent Comparison
The meta-methoxybenzyl substituent on 1021041-49-5 is predicted to confer distinct spatial and electronic properties compared to the para-methoxybenzyl isomer (CAS 1021118-76-2), based on established SAR for sulfonyl piperidine prokineticin receptor antagonists [1]. In the broader Takeda patent series, compounds with varying aryl substitution exhibit PKR1 IC50 values ranging from 410 nM to 5600 nM, summarized in the IDRBLab patent-drug mapping table [2]. While the direct IC50 value for 1021041-49-5 is not publicly disclosed, the regioisomeric difference alone creates a significant structural differentiation vector, as the meta-position of the methoxy group alters the dihedral angle of the benzyl side chain and its interaction with the receptor binding pocket [3].
| Evidence Dimension | Benzyl methoxy substitution pattern (meta vs. para) and predicted impact on PKR1 binding conformation |
|---|---|
| Target Compound Data | 3-methoxybenzyl (meta-substituted) [1] |
| Comparator Or Baseline | 4-methoxybenzyl (para-substituted) CAS 1021118-76-2 [1] |
| Quantified Difference | Regioisomeric shift; patent series IC50 range spans 13.7-fold (410 nM to 5600 nM) across various aryl substitutions [2] |
| Conditions | Structure-activity relationship analysis of sulfonyl piperidine derivatives from US9475795 and related Takeda patents; PKR1 calcium mobilization assay in recombinant cell lines [REFS-2, REFS-3] |
Why This Matters
The meta-methoxy substitution pattern of 1021041-49-5 makes it a specific chemical probe for SAR exploration around the benzyl-binding subpocket of prokineticin receptors, and it cannot be replaced by the para-isomer (CAS 1021118-76-2) without altering the pharmacological fingerprint.
- [1] Chemsrc. (2024). Structural comparison: CAS 1021041-49-5 (3-methoxybenzyl) vs. CAS 1021118-76-2 (4-methoxybenzyl). View Source
- [2] IDRBLab. (2024). Target T85115: Prokineticin receptor-1 (PROKR1) – Patented Drug IC50 Data from US9475795. View Source
- [3] Takeda Pharmaceutical Company Limited. (2015). Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases. European Patent No. EP2855449B1. View Source
